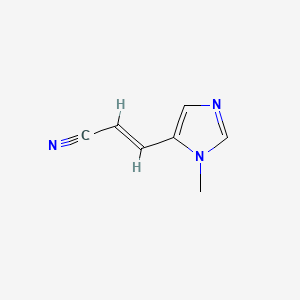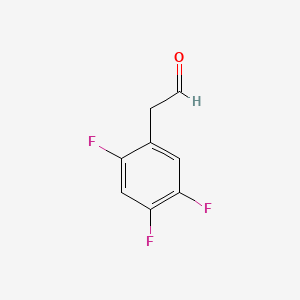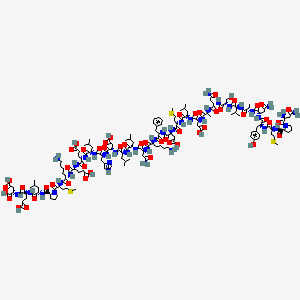
Prepro-Atrial Natriuretic Factor (26-55) (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prepro-Atrial Natriuretic Factor (26-55) (human) is a polypeptide derived from the atrial natriuretic prohormone. It is known for its potent vasodilatory properties, which are equal to those of atrial natriuretic factor. This peptide increases renal cortical and medullary cyclic GMP levels and enhances renal guanylate cyclase activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prepro-Atrial Natriuretic Factor (26-55) (human) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Prepro-Atrial Natriuretic Factor (26-55) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product undergoes rigorous quality control to ensure purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Prepro-Atrial Natriuretic Factor (26-55) (human) primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving its sulfur-containing amino acids like methionine and cysteine .
Common Reagents and Conditions
Fmoc-protected amino acids: Used in SPPS for temporary protection of the amino group.
Coupling reagents: Such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (Diisopropylcarbodiimide) for peptide bond formation.
Cleavage reagents: TFA (Trifluoroacetic acid) is used to cleave the peptide from the resin
Major Products
The primary product is the Prepro-Atrial Natriuretic Factor (26-55) (human) peptide itself. Side products may include truncated or misfolded peptides, which are typically removed during purification .
Wissenschaftliche Forschungsanwendungen
Prepro-Atrial Natriuretic Factor (26-55) (human) has several scientific research applications:
Biology and Medicine: It is used to study renal function and cardiovascular health due to its vasodilatory properties. .
Chemistry: The peptide is used in studies involving peptide synthesis and purification techniques
Industry: It is utilized in the development of diagnostic assays and therapeutic agents targeting cardiovascular conditions
Wirkmechanismus
Prepro-Atrial Natriuretic Factor (26-55) (human) exerts its effects by increasing cyclic GMP levels in the renal cortex and medulla. This is achieved through the activation of renal guanylate cyclase. The elevated cyclic GMP levels lead to vasodilation and increased renal blood flow . The peptide also decreases adenylate cyclase activity, contributing to its overall physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrial Natriuretic Factor (4-28): Another peptide derived from the same prohormone with similar vasodilatory properties
Prepro-Atrial Natriuretic Factor (56-92): Another fragment of the prohormone with similar biological activities
Kaliuretic Peptide: A related peptide with natriuretic and diuretic properties
Uniqueness
Prepro-Atrial Natriuretic Factor (26-55) (human) is unique due to its specific sequence and potent vasodilatory effects. It is particularly effective in increasing cyclic GMP levels and enhancing renal guanylate cyclase activity, making it a valuable tool in cardiovascular research .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C152H236N38O51S3/c1-72(2)53-93(134(222)167-88(38-41-116(199)200)128(216)166-87(37-40-115(197)198)127(215)164-85(29-21-23-46-153)125(213)171-92(45-52-244-17)151(239)190-49-26-32-110(190)148(236)185-97(57-76(9)10)136(224)168-89(39-42-117(201)202)129(217)186-107(152(240)241)68-121(209)210)174-141(229)100(60-82-69-160-71-161-82)179-145(233)106(67-120(207)208)184-138(226)96(56-75(7)8)173-137(225)95(55-74(5)6)175-142(230)103(64-114(159)196)180-126(214)86(30-22-24-47-154)165-139(227)98(58-80-27-19-18-20-28-80)178-144(232)105(66-119(205)206)183-130(218)90(43-50-242-15)169-135(223)94(54-73(3)4)176-143(231)104(65-118(203)204)172-123(211)78(13)162-133(221)102(63-113(158)195)182-146(234)108(70-191)187-149(237)122(77(11)12)188-124(212)79(14)163-132(220)101(62-112(157)194)181-140(228)99(59-81-33-35-83(192)36-34-81)177-131(219)91(44-51-243-16)170-147(235)109-31-25-48-189(109)150(238)84(155)61-111(156)193/h18-20,27-28,33-36,69,71-79,84-110,122,191-192H,21-26,29-32,37-68,70,153-155H2,1-17H3,(H2,156,193)(H2,157,194)(H2,158,195)(H2,159,196)(H,160,161)(H,162,221)(H,163,220)(H,164,215)(H,165,227)(H,166,216)(H,167,222)(H,168,224)(H,169,223)(H,170,235)(H,171,213)(H,172,211)(H,173,225)(H,174,229)(H,175,230)(H,176,231)(H,177,219)(H,178,232)(H,179,233)(H,180,214)(H,181,228)(H,182,234)(H,183,218)(H,184,226)(H,185,236)(H,186,217)(H,187,237)(H,188,212)(H,197,198)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,240,241)/t78-,79-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,122-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSAOHPOZFJINS-BGLQADKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCSC)NC(=O)C5CCCN5C(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C152H236N38O51S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3507.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid](/img/structure/B568445.png)
![Chromate(3-), bis[7-[(aminohydroxyphenyl)azo]-3-[[5-(aminosulfonyl)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-4-(hydroxy-kappaO)-2-naphthalenesulfonato(3-)]-, trisodium](/img/structure/B568447.png)
![Bicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B568448.png)
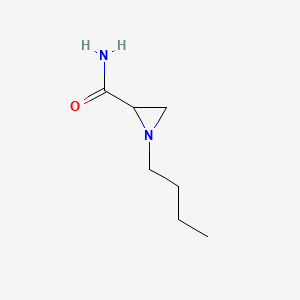

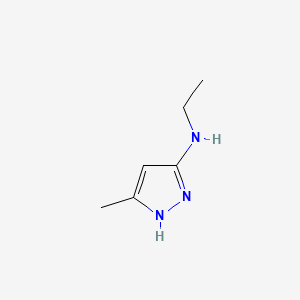
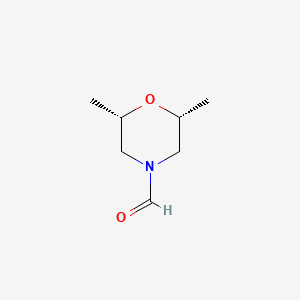

![5,6,6A,11A-Tetrahydro-11H-benzo[A]carbazole](/img/structure/B568459.png)
![N'-[3-[methoxy-[methoxy(dimethyl)silyl]oxy-methylsilyl]propyl]ethane-1,2-diamine](/img/structure/B568461.png)
